Chromoxane Cyanine R

Catalog No.
S869501
CAS No.
3564-18-9
M.F
C23H15Na3O9S
M. Wt
536.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromoxane Cyanine R

CAS Number

3564-18-9

Product Name

Chromoxane Cyanine R

IUPAC Name

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate

Molecular Formula

C23H15Na3O9S

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

FFUMCSDSJNSMQH-UHFFFAOYSA-K

SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Synonyms

Chromoxane cyanine R, Mordant blue 3

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Metal Detection

Chromoxane Cyanine R's ability to form complexes with certain metal ions makes it a valuable tool for metal detection. The dye binds to specific metals, causing a color shift that can be measured spectrophotometrically. This allows researchers to identify and quantify the presence of these metals in a sample. [Source: Santa Cruz Biotechnology, ""]

Chromoxane Cyanine R is a synthetic dye known for its vibrant coloration and application in histological staining. Its chemical formula is C23H15Na3O9S, and it is classified as an acid-base indicator, exhibiting five distinct colors depending on the pH and the presence of various anions . The dye is particularly valued for its ability to form complexes with metal ions, enhancing its staining properties.

Chromoxane Cyanine R acts as a metallochromic indicator in complexometric titrations. The colored dye molecule forms a stable complex with the metal ion being titrated, causing a shift in its absorption spectrum and a change in color of the solution. This color change indicates the endpoint of the titration, allowing for the determination of the unknown metal ion concentration [].

Chromoxane Cyanine R can cause skin irritation, eye irritation, and respiratory irritation upon exposure []. Safety precautions such as wearing gloves, protective clothing, and working in a well-ventilated area are recommended when handling this compound [].

  • Acid-Base Reactions: The dye changes color in response to pH variations, acting as an acid-base indicator. This property allows it to be used in various analytical applications .
  • Complexation with Metal Ions: When mixed with ferric chloride, Chromoxane Cyanine R forms colored complexes that vary based on the iron-to-dye ratio and pH levels. This reaction is essential for its application in histology, where it can replace hematoxylin in certain staining protocols .

The biological activity of Chromoxane Cyanine R has been explored primarily in the context of histological applications. The dye is effective in staining animal tissues, providing contrast that aids in microscopic examination. Its interaction with biological tissues allows for visualization of cellular structures, making it a valuable tool in medical and biological research .

Chromoxane Cyanine R can be synthesized through various chemical methods, typically involving:

  • Condensation Reactions: The synthesis often involves the condensation of aromatic compounds with appropriate reagents to form the cyanine structure.
  • Dyeing Processes: It can also be produced through dyeing processes that involve mordants, which enhance the binding of the dye to tissue samples .

Chromoxane Cyanine R has several key applications:

  • Histological Staining: It is widely used in histology for staining tissue sections, particularly as a substitute for hematoxylin in Hematoxylin and Eosin (H&E) staining protocols .
  • Analytical Chemistry: The dye serves as an acid-base indicator in various analytical techniques due to its pH-sensitive coloration.
  • Research: It is utilized in biological research for studying cellular structures and functions through microscopy .

Studies on Chromoxane Cyanine R have focused on its interactions with various metal ions and biological tissues. The dye's ability to form complexes with metal ions like iron enhances its utility in histological applications. Additionally, research has shown that the staining effectiveness can vary significantly based on the concentration of the dye and the pH of the solution used during staining procedures .

Chromoxane Cyanine R shares similarities with other synthetic dyes but possesses unique properties that distinguish it. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Eriochrome Cyanine RC20H18N3NaO7SUsed primarily as a metal ion indicator; forms chelates.
Methyl BlueC15H15N3SCommonly used as a histological stain; less pH-sensitive.
Acid Blue 25C22H24N2Na2O6S2Used in textile dyeing; less complexation with metals.

Uniqueness of Chromoxane Cyanine R:

  • Color Variability: Exhibits multiple colors based on pH changes.
  • Metal Ion Complexation: Forms stable complexes with ferric ions, enhancing its application in tissue staining.
  • Histological Versatility: Effective as a substitute for traditional stains like hematoxylin.

Physical Description

Dark brown solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

536.01298607 g/mol

Monoisotopic Mass

536.01298607 g/mol

Heavy Atom Count

36

Related CAS

83784-16-1

Wikipedia

Chromoxane cyanin R

General Manufacturing Information

Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3): ACTIVE

Dates

Modify: 2023-08-15

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